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Compound of Interest |

(1S)-1-(4-
Compound Name: Fluorophenyl)propylamine

hydrochloride

Cat. No.: B591951

An In-depth Technical Guide on (1S)-1-(4-
Fluorophenyl)propylamine hydrochloride

For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and

potential biological properties of (1S)-1-(4-Fluorophenyl)propylamine hydrochloride. The
information is intended to support research, development, and evaluation of this chiral amine.

Chemical Identity and Physical Properties

(1S)-1-(4-Fluorophenyl)propylamine hydrochloride is a chiral amine salt. The (1S)
designation refers to the specific stereochemical configuration at the chiral center.

Table 1: Physical and Chemical Properties of (1S)-1-(4-Fluorophenyl)propylamine
hydrochloride
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Property Value Source(s)

CAS Number 1145786-74-8 [LI12][31[4115]116]

Molecular Formula CoH13CIFN [11[31[41[5]

Molecular Weight 189.66 g/mol [1112]14]

Physical Form Solid [6]

_ _ Not explicitly found in the
Melting Point )
searched literature.

- . Not explicitly found in the
Boiling Point )
searched literature.

While specific data for the title
compound is unavailable, the
hydrochloride salt form
generally enhances water
solubility compared to the free
base. For a related compound,
1-(4-

Fluorophenyl)cyclopropanamin

Solubility

e hydrochloride, the solubility
in PBS (pH 7.4) is
approximately 15 mg/mL at
25°C.[7]

pKa The precise pKa value is not
available in the searched
literature. However, the pKa of
the parent compound, 2-
phenylethylamine, is 9.83.[8][9]
The pKa of propylamine is
10.71.[10] It is expected that
the pKa of (1S)-1-(4-
Fluorophenyl)propylamine
would be in a similar range,

influenced by the electronic
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effects of the fluorine

substituent on the phenyl ring.

Spectroscopic Data

Detailed experimental spectra for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride are
not readily available in the public domain. The following sections describe the expected
spectral characteristics based on the analysis of similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

e 1H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic
protons, the methine proton at the chiral center, the methylene protons of the propyl group,
and the methyl protons. The aromatic protons will likely appear as a complex multiplet in the
aromatic region (around 7.0-7.5 ppm) due to coupling with each other and with the fluorine
atom. The methine proton will be a multiplet due to coupling with the adjacent methylene
protons. The methylene and methyl protons will appear in the aliphatic region.

e 13C NMR: The carbon NMR spectrum will show distinct peaks for each unique carbon atom
in the molecule. The aromatic carbons will appear in the downfield region (typically 110-160
ppm), with the carbon attached to the fluorine showing a characteristic large coupling
constant. The carbons of the propyl group will appear in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum is expected to display characteristic absorption bands for the functional
groups present. Key expected peaks include:

N-H stretching: A broad band in the region of 2400-3200 cm~1 is characteristic of the
ammonium salt.

e C-H stretching (aromatic and aliphatic): Peaks will be observed around 3000-3100 cm~* and
2850-2960 cm™1, respectively.

e C=C stretching (aromatic): Bands in the 1450-1600 cm~1 region.

o C-F stretching: A strong absorption band is expected in the 1000-1400 cm~1 region.
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Mass Spectrometry (MS)

The mass spectrum of the free base, (1S)-1-(4-Fluorophenyl)propylamine, would show a
molecular ion peak corresponding to its molecular weight. The fragmentation pattern would
likely involve cleavage of the C-C bond adjacent to the nitrogen atom, leading to characteristic
fragment ions.

Experimental Protocols

Detailed experimental protocols for the characterization of this specific compound are not
available. However, standard methodologies for similar compounds can be applied.

Melting Point Determination

A standard capillary melting point apparatus can be used. A small amount of the solid sample is
packed into a capillary tube, which is then heated at a controlled rate. The temperature range
from the appearance of the first liquid droplet to the complete melting of the solid is recorded as
the melting point.

Solubility Determination

The aqueous solubility can be determined by adding increasing amounts of the compound to a
fixed volume of water at a constant temperature. The solution is stirred until equilibrium is
reached, and the concentration of the dissolved compound is then measured, often by UV-Vis
spectroscopy or HPLC. The hydrochloride salt form is expected to be more water-soluble than
the free base.

NMR Spectroscopic Analysis for Enantiomeric Purity

The enantiomeric purity of chiral amines like (1S)-1-(4-Fluorophenyl)propylamine
hydrochloride can be determined using NMR spectroscopy with a chiral solvating agent or a
chiral derivatizing agent. This creates diastereomeric complexes or derivatives that exhibit
distinct signals in the NMR spectrum, allowing for the quantification of each enantiomer.
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Figure 1: A generalized experimental workflow for the synthesis and characterization of chiral
amines.

Potential Biological Activity and Signhaling Pathways

While specific biological data for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride is
limited in the public domain, the structural similarity to known neuroactive compounds suggests
potential interactions with monoamine transporters.
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Many fluorinated amine compounds are known to interact with the serotonin transporter
(SERT) and the dopamine transporter (DAT).[11][12][13][14][15][16][17] For instance, some
analogs of citalopram, a selective serotonin reuptake inhibitor (SSRI), feature a fluorophenyl
group and exhibit high affinity for SERT.[11][12] It is plausible that (1S)-1-(4-
Fluorophenyl)propylamine hydrochloride could act as an inhibitor of these transporters,
thereby modulating serotonergic or dopaminergic neurotransmission. Inhibition of these
transporters leads to an increase in the extracellular concentration of the respective
neurotransmitters, which is the mechanism of action for many antidepressant and

psychostimulant drugs.
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Figure 2: Hypothesized mechanism of action involving the inhibition of monoamine

transporters.

Synthesis

The enantioselective synthesis of chiral amines like (1S)-1-(4-Fluorophenyl)propylamine can be
achieved through various methods, including enzymatic routes. For example, engineered
amine dehydrogenases can catalyze the synthesis of chiral amines from a ketone precursor
through reductive amination.[18]

Safety Information
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A specific Safety Data Sheet (SDS) for (1S)-1-(4-Fluorophenyl)propylamine hydrochloride
was not found. However, SDS for similar amine hydrochlorides indicate that this class of
compounds may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.
[8] Standard laboratory safety precautions, including the use of personal protective equipment,
should be followed when handling this compound.

Disclaimer: This document is intended for informational purposes only and does not constitute
a comprehensive safety or handling guide. Researchers should consult relevant safety data
sheets and perform their own risk assessments before handling this chemical. The biological
activities mentioned are based on structural analogies and require experimental verification.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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